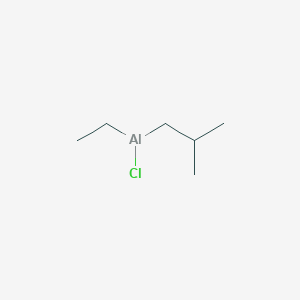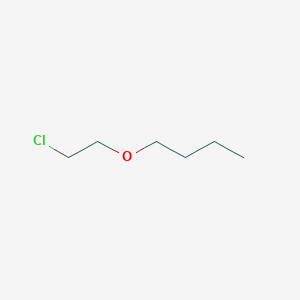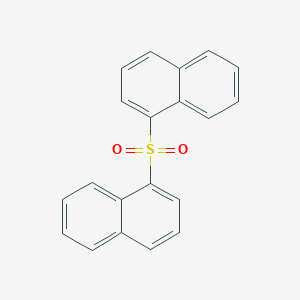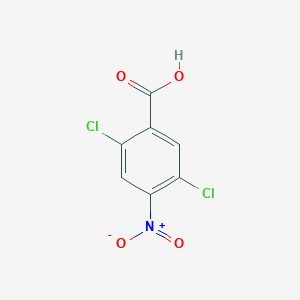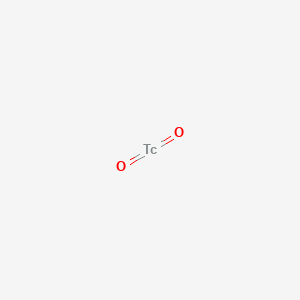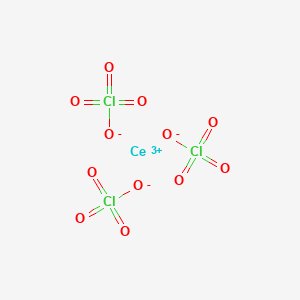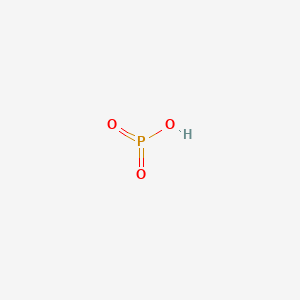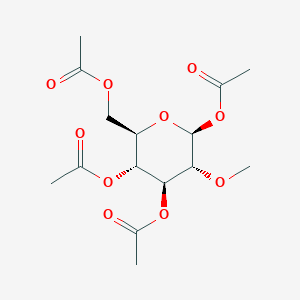
2-O-Methyl-beta-D-glucopyranose tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. It is a derivative of glucose and is often used as a building block for the synthesis of more complex carbohydrates. In
Applications De Recherche Scientifique
2-O-Methyl-beta-D-glucopyranose tetraacetate has been used in various scientific research applications. It has been used as a precursor for the synthesis of more complex carbohydrates such as glycosides, glycoproteins, and glycolipids. It has also been used as a substrate for the study of enzymes involved in carbohydrate metabolism.
Mécanisme D'action
The mechanism of action of 2-O-Methyl-beta-D-glucopyranose tetraacetate is not fully understood. However, it is known to interact with enzymes involved in carbohydrate metabolism. It has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This inhibition results in a decrease in the absorption of glucose from the diet.
Effets Biochimiques Et Physiologiques
2-O-Methyl-beta-D-glucopyranose tetraacetate has been shown to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in animal studies. It has also been shown to improve insulin sensitivity in diabetic rats. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-O-Methyl-beta-D-glucopyranose tetraacetate in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-O-Methyl-beta-D-glucopyranose tetraacetate. One direction is the study of its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another direction is the study of its potential as an antioxidant and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential therapeutic applications and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate involves the acetylation of 2-O-methyl-D-glucose using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure 2-O-Methyl-beta-D-glucopyranose tetraacetate. This method has been widely used for the synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate in the laboratory.
Propriétés
Numéro CAS |
14199-54-3 |
|---|---|
Nom du produit |
2-O-Methyl-beta-D-glucopyranose tetraacetate |
Formule moléculaire |
C15H22O10 |
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
BVCQQVDJOODWJR-UXXRCYHCSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Synonymes |
2-O-Methyl-β-D-glucopyranose tetraacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



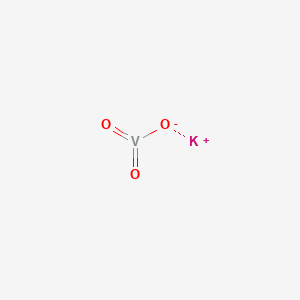
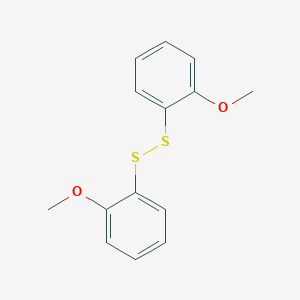
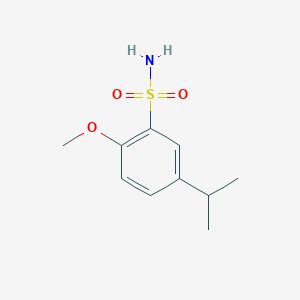
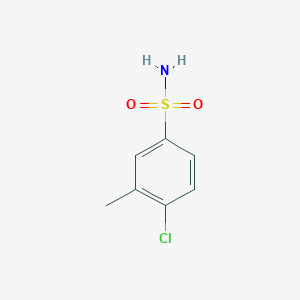

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
